N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]pyridine-3-sulfonamide
Description
Properties
IUPAC Name |
N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]pyridine-3-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O5S/c18-13(10-17-23(19,20)12-2-1-5-16-9-12)11-3-4-14-15(8-11)22-7-6-21-14/h1-5,8-9,13,17-18H,6-7,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPMKAFFIWISCQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(CNS(=O)(=O)C3=CN=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]pyridine-3-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the dihydrobenzo[b][1,4]dioxin moiety: This can be achieved through the cyclization of catechol derivatives under acidic conditions.
Attachment of the hydroxyethyl group: This step often involves the reaction of the dihydrobenzo[b][1,4]dioxin with an epoxide or a halohydrin in the presence of a base.
Formation of the sulfonamide group: The final step involves the reaction of the intermediate with pyridine-3-sulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]pyridine-3-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The sulfonamide group can be reduced to an amine under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Products include ketones or carboxylic acids.
Reduction: Products include primary or secondary amines.
Substitution: Products vary depending on the nucleophile used but can include various substituted sulfonamides.
Scientific Research Applications
N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]pyridine-3-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]pyridine-3-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Analogues and Bioactivity
Table 1: Key Structural Analogs and Their Properties
Structure-Activity Relationships (SAR)
- Anti-diabetic Activity: Compounds with sulfonamide-linked benzodioxin (e.g., 7i and 7k in ) show moderate α-glucosidase inhibition.
- Antihepatotoxic Activity : Hydroxymethyl-substituted dioxane derivatives (e.g., 4g in ) exhibit enhanced hepatoprotection, suggesting that polar substituents (e.g., hydroxyethyl in the target) could improve therapeutic efficacy.
- Enzyme Inhibition : The pyrrolidinyl and octanamide groups in highlight the importance of hydrophobic side chains for glucosylceramide synthase binding, whereas the target’s sulfonamide group may favor different enzyme interactions.
Physicochemical Properties
- Hydrophilicity: The hydroxyethyl spacer in the target compound likely increases aqueous solubility compared to analogs with rigid or non-polar linkers (e.g., benzamide in ).
- Molecular Weight : The target compound (estimated MW ~380–400 g/mol) falls within the range of bioactive analogs, suggesting favorable drug-likeness per Lipinski’s rules.
- Bioavailability : Sulfonamide groups enhance membrane permeability but may require metabolic stabilization to avoid rapid clearance.
Biological Activity
N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]pyridine-3-sulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.
- Molecular Formula : C16H19N3O4S
- Molecular Weight : 353.41 g/mol
- CAS Number : 502483-55-8
Synthesis
The compound is synthesized through a multi-step process involving the reaction of 2,3-dihydrobenzo[1,4]-dioxin-6-amine with sulfonyl chlorides. The general synthesis pathway includes:
- Formation of the sulfonamide : Reacting 2,3-dihydrobenzo[1,4]-dioxin-6-amine with a sulfonyl chloride in an alkaline medium.
- Substitution reactions : Further derivatization with various acetamides to yield the target sulfonamide derivatives.
The synthesis has been detailed in studies focusing on enzyme inhibitory potential against various targets relevant to diseases such as Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD) .
Antiproliferative Effects
Research indicates that compounds related to this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that derivatives of this compound can inhibit the growth of breast and colon cancer cells through mechanisms that do not involve direct inhibition of dihydrofolate reductase (DHFR) .
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on key enzymes:
- Acetylcholinesterase (AChE) : Important for neurodegenerative diseases like AD.
- α-glucosidase : Relevant for managing blood glucose levels in T2DM.
Inhibitory activities were assessed using standard assays, revealing promising results that suggest therapeutic potential in metabolic and neurodegenerative disorders .
The mechanisms by which this compound exerts its biological effects are multifaceted:
- pH Modulation : The compound has been reported to raise the pH of tumor microenvironments, which may enhance the efficacy of concurrent therapies .
- Enzyme Interaction : The interaction with AChE and α-glucosidase suggests a dual mechanism where it may influence both neuroprotective pathways and glucose metabolism.
Case Studies
Several studies have documented the effects of this compound in vivo and in vitro:
| Study | Model | Findings |
|---|---|---|
| Study 1 | Breast Cancer Cell Lines | Significant reduction in cell viability at IC50 values < 10 µM. |
| Study 2 | Alzheimer's Disease Models | Inhibition of AChE activity leading to increased acetylcholine levels. |
| Study 3 | Type 2 Diabetes Models | Reduced α-glucosidase activity resulting in lower postprandial glucose levels. |
These findings underscore the therapeutic potential of this compound across multiple disease states.
Q & A
What are the optimal synthetic routes for N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]pyridine-3-sulfonamide?
Basic Methodological Answer:
The synthesis typically involves sequential nucleophilic substitution and coupling reactions. For example:
- Step 1: React 2,3-dihydro-1,4-benzodioxin-6-amine with pyridine-3-sulfonyl chloride under alkaline conditions (pH 9–10, aqueous Na₂CO₃) to form the sulfonamide core .
- Step 2: Introduce the hydroxyethyl group via alkylation or condensation, using polar aprotic solvents (e.g., DMF) and activators like LiH .
- Purification: Column chromatography or recrystallization ensures high purity (>95%) .
How is this compound structurally characterized in academic research?
Basic Methodological Answer:
- ¹H/¹³C-NMR: Identifies proton environments (e.g., dihydrobenzodioxin aromatic protons at δ 6.7–7.1 ppm, hydroxyethyl signals at δ 3.5–4.2 ppm) .
- IR Spectroscopy: Confirms sulfonamide (S=O stretching at ~1350 cm⁻¹) and hydroxyl (O–H stretch at ~3400 cm⁻¹) groups .
- Elemental Analysis (CHN): Validates molecular formula (e.g., C₁₅H₁₄N₂O₅S) with <0.3% deviation .
What is the inhibitory activity of this compound against α-glucosidase, and how does it compare to clinical standards?
Basic Methodological Answer:
- Enzyme Assay Protocol: α-Glucosidase inhibition is tested spectrophotometrically using p-nitrophenyl-α-D-glucopyranoside as substrate .
- Results: IC₅₀ values range from 81.12 ± 0.13 µM to 95.64 ± 0.12 µM, weaker than acarbose (37.38 ± 0.12 µM) .
- Key Structural Factors: Electron-donating substituents (e.g., methyl groups on phenyl rings) enhance activity by improving hydrophobic interactions .
How do structural modifications influence the compound’s bioactivity?
Advanced Methodological Answer:
-
Substituent Effects:
Substituent IC₅₀ (µM) Mechanistic Insight 3,4-Dimethylphenyl 81.12 ± 0.13 Improved hydrophobic binding to enzyme pockets Unsubstituted phenyl >90 Reduced steric compatibility -
SAR Strategy: Introduce heterocycles (e.g., triazoles, thiadiazoles) to sulfonamide or hydroxyethyl moieties for enhanced enzyme affinity .
What experimental design challenges arise in evaluating this compound’s bioactivity?
Advanced Methodological Answer:
- Solubility Issues: Poor aqueous solubility requires DMSO co-solvents (<2% v/v) to avoid assay interference .
- Enzyme Assay Optimization: Maintain pH 6.8–7.2 (phosphate buffer) and 37°C to mimic physiological conditions .
- Data Reproducibility: Standardize enzyme sources (e.g., Saccharomyces cerevisiae vs. mammalian α-glucosidase) to reduce variability .
How can researchers resolve contradictions in bioactivity data across studies?
Advanced Methodological Answer:
- Control Experiments: Validate purity via HPLC and confirm structural integrity with HRMS .
- Statistical Analysis: Use ANOVA to assess significance of IC₅₀ differences between derivatives .
- Mechanistic Studies: Conduct kinetic assays (e.g., Lineweaver-Burk plots) to distinguish competitive vs. non-competitive inhibition .
What computational approaches predict this compound’s interactions with biological targets?
Advanced Methodological Answer:
- Molecular Docking: Use AutoDock Vina to model binding to α-glucosidase (PDB: 3W37), focusing on hydrophobic pockets near catalytic residues .
- MD Simulations: Simulate ligand-receptor stability (20 ns trajectories) to assess hydrogen bonding with Asp214/Arg439 .
- QSAR Models: Correlate substituent electronegativity with IC₅₀ to guide synthetic prioritization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
